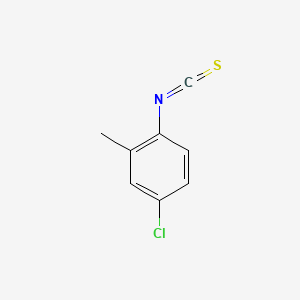

4-Chloro-2-methylphenyl isothiocyanate

Description

The exact mass of the compound 4-Chloro-1-isothiocyanato-2-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-methylphenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylphenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-isothiocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYLRVPBHHRTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177747 | |

| Record name | 3-Chloro-6-isothiocyanatotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23165-53-9 | |

| Record name | 4-Chloro-1-isothiocyanato-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-isothiocyanatotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-6-isothiocyanatotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-isothiocyanatotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-6-ISOTHIOCYANATOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV8FP23VBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 4-Chloro-2-methylphenyl Isothiocyanate

CAS Number: 23165-53-9 Molecular Formula: C₈H₆ClNS Molecular Weight: 183.66 g/mol [1][2]

Executive Summary: The Electrophilic Scaffold

In the landscape of medicinal chemistry, 4-Chloro-2-methylphenyl isothiocyanate represents a high-value electrophilic building block.[2] Unlike generic alkyl isothiocyanates, this aryl derivative combines the steric modulation of an ortho-methyl group with the electronic tuning of a para-chloro substituent.[2] This specific substitution pattern is critical in drug discovery for optimizing ligand-protein binding interactions—specifically in filling hydrophobic pockets of kinase domains and G-protein coupled receptors (GPCRs).[2]

This guide provides a rigorous technical analysis of its physiochemical properties, validated synthesis protocols, and its application in generating privileged heterocycles like thioureas, thiazoles, and thiohydantoins.[2]

Physiochemical Profile & Identification

Precise characterization is the first line of defense against experimental failure.[2] The following data aggregates standard industrial specifications.

| Property | Specification | Technical Note |

| CAS Number | 23165-53-9 | Distinct from isomer 5-chloro-2-methyl (CAS 19241-36-2).[2] |

| IUPAC Name | 4-Chloro-2-methyl-1-isothiocyanatobenzene | Nomenclature prioritizes the NCS group at position 1.[2] |

| Appearance | Pale yellow to colorless liquid | Darkens upon oxidation/moisture exposure.[2] |

| Boiling Point | 135-136 °C (at 12 mmHg) | High vacuum distillation recommended for purification.[2] |

| Density | 1.25 g/mL (at 25 °C) | Denser than water; forms bottom layer in aqueous extractions.[2] |

| Reactivity | Electrophilic (Hard/Soft character) | The central Carbon of -N=C=S is soft electrophile.[2] |

| Storage | 2-8 °C, Inert Atmosphere (Ar/N₂) | Moisture sensitive; hydrolyzes to carbamate/aniline.[2] |

Synthetic Routes & Production

While thiophosgene (CSCl₂) was historically used, its extreme toxicity has shifted modern protocols toward dithiocarbamate desulfurization .[2] This method is safer, scalable, and avoids gaseous toxic byproducts.[2]

Protocol: Desulfurization of Dithiocarbamate Salts

Precursor: 4-Chloro-2-methylaniline (CAS 95-69-2)[2]

Step 1: Dithiocarbamate Formation

-

Setup: Charge a round-bottom flask with 4-Chloro-2-methylaniline (1.0 eq) and Triethylamine (Et₃N, 2.5 eq) in THF (anhydrous).

-

Addition: Cool to 0°C. Dropwise add Carbon Disulfide (CS₂, 5.0 eq).

-

Observation: A heavy precipitate (triethylammonium dithiocarbamate salt) will form.[2] Stir for 2 hours at room temperature.

Step 2: Desulfurization (The "Tosyl Chloride" Method) [2]

-

Reagent: Cool the mixture back to 0°C. Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in minimal THF.

-

Mechanism: TsCl activates the sulfur, creating a leaving group that facilitates the elimination of elemental sulfur or sulfide equivalents.[2]

-

Workup: Quench with water. Extract with CH₂Cl₂.[2][3][4] Wash organic layer with 1N HCl (to remove unreacted amine) and brine.[2]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Logic Visualization

The following diagram illustrates the transformation logic, highlighting the critical intermediate state.

Figure 1: Step-wise synthesis pathway via the dithiocarbamate intermediate, avoiding thiophosgene.

Reactivity & Mechanistic Insights

The isothiocyanate (-N=C=S) moiety is a heterocumulene.[2] Its reactivity is defined by the electrophilic carbon atom flanked by nitrogen and sulfur.[2]

The "Soft" Electrophile Advantage

Unlike isocyanates (-N=C=O), isothiocyanates are "softer" electrophiles.[2]

-

Selectivity: They react preferentially with primary amines (nucleophiles) over hydroxyl groups (water/alcohols) under neutral conditions.[2] This allows for reactions in non-anhydrous solvents if necessary.[2]

-

Regiochemistry: Nucleophilic attack occurs exclusively at the central Carbon, pushing electron density onto the Sulfur (forming a thiolate-like transition state), which then protonates to form the stable thiourea.[2]

Impact of Aryl Substitution[2][4][5]

-

4-Chloro (Para): Electron-withdrawing (Inductive effect).[2] It increases the electrophilicity of the -NCS carbon, accelerating the reaction rate with amines compared to unsubstituted phenyl isothiocyanate.[2]

-

2-Methyl (Ortho): Steric hindrance.[2] It protects the resulting thiourea nitrogen from metabolic degradation and restricts conformational rotation, which is often desired in "locking" a ligand into a bioactive conformation.[2]

Applications in Drug Discovery

This specific isothiocyanate is a "privileged scaffold" generator.[2] It is primarily used to synthesize N,N'-disubstituted thioureas , which are precursors to heterocycles.[2]

Workflow: From Scaffold to Lead Compound

-

Thiourea Synthesis: Reaction with a secondary amine or piperazine derivative.[2]

-

Cyclization (The Hantzsch Reaction): Reacting the thiourea with α-haloketones yields 2-aminothiazoles .[2]

-

Desulfurization: Converting thioureas to ureas or guanidines using HgO or EDCI.[2]

Application Logic Diagram

The diagram below details how this building block branches into three distinct pharmacological classes.

Figure 2: Divergent synthesis pathways converting the isothiocyanate core into bioactive heterocycles.[2]

Handling & Safety Protocols (HSE)

Isothiocyanates are potent lachrymators and sensitizers .[2]

-

Engineering Controls: All transfers must occur in a fume hood. The vapor pressure is sufficient to cause respiratory distress at room temperature.[2]

-

Decontamination: Spills should be treated with an aqueous solution of 5% ammonia and surfactant.[2] The amine reacts with the isothiocyanate to form a non-volatile thiourea.[2]

-

PPE: Nitrile gloves are generally effective, but double-gloving is recommended due to the compound's lipophilicity.[2]

References

-

Wong, R., & Dolman, S. J. (2007).[2][3] Isothiocyanate Synthesis from Dithiocarbamate Salts.[2][3][4][5][6] Journal of Organic Chemistry.[2][3] [Link]

-

Organic Chemistry Portal. Synthesis of Isothiocyanates: Recent Methodologies. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90463 (4-Chloro-2-methylaniline precursor). [Link][2]

Sources

- 1. scbt.com [scbt.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Isothiocyanate synthesis [organic-chemistry.org]

- 4. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

4-Chloro-2-methylphenyl isothiocyanate spectral data (NMR, IR, MS)

This technical guide is structured to serve as a definitive reference for the characterization and handling of 4-Chloro-2-methylphenyl isothiocyanate , a critical electrophilic building block in medicinal chemistry.

CAS Registry Number: 23165-53-9 Molecular Formula: C₈H₆ClNS Molecular Weight: 183.66 g/mol IUPAC Name: 1-Chloro-4-isothiocyanato-2-methylbenzene (also 4-Chloro-o-tolyl isothiocyanate)

Executive Summary & Application Context

As a Senior Application Scientist, I emphasize that this compound is not merely a spectral curiosity but a high-value pharmacophore precursor. The isothiocyanate (-N=C=S) moiety is a "privileged structure" in drug discovery, primarily used to synthesize thioureas, thiazoles, and thiohydantoins .

The 4-chloro-2-methyl substitution pattern offers unique steric and electronic properties:

-

Steric Hindrance: The ortho-methyl group restricts rotation around the N-aryl bond, influencing the conformation of downstream derivatives (e.g., inhibiting planar stacking in kinase inhibitors).

-

Lipophilicity: The chlorine atom at the para-position enhances metabolic stability and lipophilicity, improving membrane permeability in drug candidates.

Structural Analysis & Theoretical Basis

Before interpreting the spectra, one must understand the electronic environment. The isothiocyanate group is strongly electron-withdrawing (inductive and resonance). However, the ortho-methyl group provides electron density, creating a "push-pull" electronic system on the phenyl ring.

Synthesis Workflow

The highest purity spectral data is obtained from material synthesized via the Thiophosgene Method , which avoids the contamination of symmetrical thioureas often seen in dithiocarbamate routes.

Figure 1: Thiophosgene-mediated synthesis pathway.[1][2] Note: Strict pH control (CaCO3 buffer) is required to prevent aniline protonation.

Spectroscopic Data Profile

Infrared Spectroscopy (FT-IR)

The IR spectrum is the primary "fingerprint" for confirming the conversion of the amine to the isothiocyanate.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| -N=C=S | 2050 – 2200 | Very Strong, Broad | Asymmetric stretching of the cumulative double bond system. This is the diagnostic peak. |

| Ar-H | 3000 – 3100 | Weak | Aromatic C-H stretching.[3][4] |

| Alkyl C-H | 2920 – 2980 | Medium | Methyl group C-H stretching. |

| Ar-C=C | 1480 – 1600 | Medium-Strong | Aromatic ring skeletal vibrations. |

| Ar-Cl | 1000 – 1100 | Medium | Aryl-Chloride stretch (often coupled with ring vibrations). |

Expert Insight: If you observe a peak around 3200-3400 cm⁻¹ , your sample is contaminated with the unreacted aniline precursor or has hydrolyzed to a urea derivative due to moisture exposure.

Nuclear Magnetic Resonance (NMR)[5][6][7][8]

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is characterized by a specific aromatic splitting pattern due to the 1,2,4-substitution.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) |

| 7.15 – 7.25 | Doublet (d) | 1H | H-6 (Ortho to NCS) | J ≈ 8.5 Hz |

| 7.10 – 7.15 | Doublet of Doublets (dd) | 1H | H-5 (Meta to Me, Ortho to Cl) | J ≈ 8.5, 2.0 Hz |

| 7.05 – 7.10 | Doublet (d) | 1H | H-3 (Ortho to Me, Meta to Cl) | J ≈ 2.0 Hz |

| 2.30 – 2.35 | Singlet (s) | 3H | Ar-CH₃ (Methyl) | N/A |

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and solvent water content.

¹³C NMR (100 MHz, CDCl₃)

Critical Warning: The isothiocyanate carbon (–N=C =S) is notoriously difficult to detect. It typically appears as a very broad, low-intensity signal due to efficient relaxation mechanisms and coupling to the quadrupolar Nitrogen-14 nucleus.

| Shift (δ ppm) | Carbon Type | Assignment |

| ~135 – 140 | Quaternary (Broad) | -N=C=S (Often requires high scan count or Cr(acac)₃ relaxation agent to visualize). |

| 138.5 | Quaternary | C-1 (Attached to N) |

| 135.2 | Quaternary | C-2 (Attached to Methyl) |

| 130.8 | Quaternary | C-4 (Attached to Cl) |

| 131.0 | Methine (CH) | C-3 |

| 127.5 | Methine (CH) | C-5 |

| 126.0 | Methine (CH) | C-6 |

| 18.2 | Methyl (CH₃) | Ar-CH₃ |

Mass Spectrometry (EI-MS)

The mass spectrum provides confirmation of the halogen substitution pattern.

-

Molecular Ion (M⁺): m/z 183

-

Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the M⁺ (183) and M+2 (185) peaks.

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Experimental Protocols

Quality Control & Storage

Isothiocyanates are electrophiles and will react with nucleophiles (water, alcohols, amines) over time.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Purity Check: Before use in critical steps, run a TLC (Hexane/Ethyl Acetate 9:1). The isothiocyanate moves near the solvent front; urea impurities remain at the baseline.

Troubleshooting "Missing" Signals

Issue: The ¹³C NMR spectrum shows all aromatic carbons but is missing the peak around 135-140 ppm. Cause: The NCS carbon has a long spin-lattice relaxation time (T1) and no NOE enhancement. Solution:

-

Increase the relaxation delay (d1) to >3 seconds.

-

Add a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)₃].

-

Increase the number of scans (ns) significantly (e.g., >1024 scans).

References

-

NIST Mass Spectrometry Data Center. Benzene, 4-chloro-1-isothiocyanato-2-methyl- (Infrared Spectrum & Mass Spectrum). NIST Chemistry WebBook, SRD 69.

-

Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in ¹³C NMR Spectra: A Case Study. The Journal of Organic Chemistry.[5] (Discusses the theoretical basis for the weak NCS carbon signal).

-

ChemicalBook. 4-Chlorophenyl isothiocyanate Spectral Data (Analog Reference). (Provides baseline NMR splitting patterns for the chlorophenyl core).

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Authoritative text for calculating theoretical chemical shifts based on substituent effects).

Sources

Fundamental Reactivity of the Isothiocyanate Functional Group: A Mechanistic & Application Guide

Executive Summary

The isothiocyanate (ITC) functional group (

Electronic Structure & Reactivity Principles

The Electrophilic Center

The reactivity of the ITC group is defined by the central carbon atom. Resonance analysis reveals that the cumulative double bond system creates a significant partial positive charge (

The resonance structures can be depicted as:

While the nitrogen is electron-withdrawing, the sulfur atom is polarizable. According to HSAB theory , the central carbon of the ITC group acts as a soft electrophile . This is the fundamental reason ITCs preferentially react with soft nucleophiles (like the sulfur in thiols/cysteine) over hard nucleophiles (like the nitrogen in amines or oxygen in hydroxyls) under physiological conditions.

Visualization: Resonance & Attack Vectors

Figure 1: Electronic resonance structures of the isothiocyanate group and the differential attack vectors for soft vs. hard nucleophiles.

Chemoselectivity: Thiols vs. Amines

The distinction between ITC reaction with thiols (cysteine) and amines (lysine/N-terminus) is the single most important factor in drug design.

The Thiol Reaction (Dithiocarbamate Formation)[1][2]

-

Mechanism: Nucleophilic addition of the thiolate anion (

) to the central carbon. -

Kinetics: Rapid at physiological pH (7.4).

-

Reversibility: Highly Reversible. The dithiocarbamate adduct is labile. In the presence of excess glutathione (GSH) or upon dilution, the ITC can be regenerated or transferred to another thiol. This "thiol exchange" is critical for the transport of ITCs in the blood (as GSH conjugates) and their eventual release at intracellular targets.

The Amine Reaction (Thiourea Formation)

-

Mechanism: Nucleophilic addition of the amine lone pair.

-

Product: Thiourea.

-

Kinetics: Slow at neutral pH; requires deprotonated amine (free base). Rate increases significantly at pH > 9.

-

Reversibility: Irreversible (kinetically stable). Once formed, the thiourea bond is extremely stable under physiological conditions.

Comparative Data Table

| Parameter | Reaction with Thiol (R-SH) | Reaction with Amine (R-NH2) |

| Primary Adduct | Dithiocarbamate | Thiourea |

| HSAB Classification | Soft-Soft interaction | Hard-Soft interaction |

| Reversibility | Yes ( | No (Stable covalent bond) |

| pH Dependence | Fast at pH > | Fast only at pH > 9 |

| Biological Outcome | Transient signaling (e.g., Keap1) | Permanent inhibition/labeling |

| Stability | Labile (prone to hydrolysis/exchange) | Very High (Edman degradation basis) |

Biological Application: The Nrf2/Keap1 Pathway[5][6]

The primary therapeutic application of ITCs (e.g., Sulforaphane) is the activation of the Nrf2 antioxidant pathway.[4] This mechanism relies entirely on the reversible modification of cysteine sensors .

-

Homeostasis: Under basal conditions, the E3 ubiquitin ligase adapter Keap1 binds Nrf2, targeting it for ubiquitination and degradation.

-

Sensing: ITCs enter the cell and react with specific "sensor" cysteines on Keap1 (primarily C151, C273, C288).

-

Conformational Change: The formation of the dithiocarbamate adduct alters Keap1 conformation, disabling its ability to present Nrf2 for ubiquitination.

-

Activation: Newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds the Antioxidant Response Element (ARE).

-

Resolution: Because the ITC-Cysteine bond is reversible, the system can reset once the electrophilic stress is cleared.

Figure 2: The Logic of Keap1-Nrf2 Activation by Isothiocyanates.

Experimental Protocols

Protocol A: Safer Synthesis of Isothiocyanates

Avoids the use of highly toxic thiophosgene. Uses the Dithiocarbamate/Tosyl Chloride method.

Materials:

-

Primary Amine (1.0 eq)[1]

-

Carbon Disulfide (

) (3.0 eq) -

Triethylamine (

) (2.0 eq) -

p-Toluenesulfonyl chloride (TsCl) (1.0 eq)

-

Solvent: THF or DCM

Methodology:

-

Dithiocarbamate Formation: Dissolve the primary amine (10 mmol) and

(20 mmol) in THF (20 mL) at 0°C. -

Addition: Dropwise add

(30 mmol). Stir for 1 hour at 0°C, then allow to warm to room temperature (RT) for 1 hour. Observation: Solution typically turns yellow/orange. -

Desulfurization: Cool the mixture back to 0°C. Add a solution of TsCl (10 mmol) in THF dropwise.

-

Decomposition: Stir for 30 minutes. The dithiocarbamate salt decomposes to the isothiocyanate, eliminating elemental sulfur or sulfur salts.

-

Workup: Add 1N HCl to quench. Extract with Ethyl Acetate. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: TsCl acts as a leaving group activator for the sulfur, promoting the elimination reaction to form the

Protocol B: Kinetic Reactivity Assay (Pseudo-First Order)

Quantifies the electrophilicity of an ITC against a biologically relevant thiol.

Concept: Monitor the disappearance of the ITC UV absorbance peak (typically 240–280 nm) or the consumption of free thiols using Ellman's reagent if the adduct spectrum overlaps.

Methodology (Direct UV-Vis):

-

Preparation: Prepare a 10 mM stock of ITC in DMSO. Prepare a 100 mM stock of L-Cysteine in Phosphate Buffer (pH 7.4).

-

Conditions: Reaction must be pseudo-first order. Use [Cysteine] >> [ITC] (e.g., 50-fold excess).

-

Blank: Phosphate buffer + DMSO (no ITC).

-

Execution:

-

In a quartz cuvette, add buffer to reach final volume.

-

Add ITC to final conc of 50 µM.

-

Initiate reaction by adding Cysteine to final conc of 2.5 mM.

-

Immediately measure Absorbance at

(determined by ITC scan) every 10 seconds for 30 minutes.

-

-

Analysis: Plot

vs. time. The slope is -

Calculation: Second-order rate constant

.

References

-

Fundamental Chemistry of ITCs

- Dufour, V., et al. (2013). "The Chemistry of Isothiocyanates." The Chemistry of Functional Groups.

-

Nrf2/Keap1 Mechanism

- Dinkova-Kostova, A. T., et al. (2017). "The Role of Keap1 in Cellular Signaling and Toxicity." Chemical Research in Toxicology.

-

Synthesis Methodologies

- Munch, H., et al. (2008).

-

Reversibility & Kinetics

- Kawakami, S., et al. (2006). "Kinetics and Mechanism of the Reaction of Isothiocyanates with Thiols and Amines." Journal of Organic Chemistry.

-

H2S Donor Capability

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Strategic Utilization of Aryl Isothiocyanates in High-Value Organic Synthesis

Executive Summary

Aryl isothiocyanates (AITCs) represent a cornerstone electrophilic motif in organic synthesis, serving as pivotal intermediates for the construction of sulfur-nitrogen heterocycles, thioureas, and bioconjugates.[1][2][3] Historically dominated by the toxic thiophosgene route, the field has evolved toward "surrogate" methodologies that utilize dithiocarbamate salts as transient intermediates. This guide provides a technical deep-dive into the mechanistic underpinnings, modern synthetic protocols, and medicinal chemistry applications of AITCs, designed for the operational scientist.

Part 1: Structural Properties & Reactivity Profile

Electronic Architecture

The isothiocyanate group (-N=C=S) is a heterocumulene system characterized by a linear geometry and distinct electrophilic character. Unlike their isocyanate (-N=C=O) counterparts, AITCs possess a "softer" electrophilic carbon center due to the lower electronegativity and larger orbital size of sulfur.

-

Electrophilicity: The central carbon is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the aryl ring enhances this electrophilicity compared to alkyl variants.

-

Regioselectivity: Nucleophilic attack occurs almost exclusively at the central carbon, leading to addition products (thioureas, dithiocarbamates) that often undergo subsequent cyclization.

-

Soft-Hard Acid-Base (SHAB) Theory: AITCs react readily with "soft" nucleophiles (thiols, amines) but are relatively stable to water (a "hard" nucleophile) at neutral pH, allowing for aqueous-organic biphasic reaction conditions.

Reactivity Map (Visualization)

The following diagram illustrates the core reactivity manifold of aryl isothiocyanates.

Figure 1: Core electrophilic reactivity manifold of Aryl Isothiocyanates leading to diverse chemical scaffolds.

Part 2: Synthetic Methodologies

The preparation of AITCs has shifted from direct thiophosgenation to dithiocarbamate desulfurization strategies.[1] This shift is driven by safety (avoiding highly toxic CSCl2) and operational simplicity.

Comparative Methodologies

| Parameter | Thiophosgene Method | Dithiocarbamate (Surrogate) Method |

| Reagents | Ar-NH₂ + CSCl₂ | Ar-NH₂ + CS₂ + Base + Desulfurizer |

| Atom Economy | High | Moderate (Loss of leaving group) |

| Safety Profile | High Risk (Inhalation toxicity) | Low/Moderate Risk (Standard organic handling) |

| Substrate Scope | Excellent (Universal) | Excellent (Tunable by desulfurizer choice) |

| Key Byproducts | HCl | Sulfur, salts, or oxidized species |

Protocol 1: "Green" Synthesis via Boc₂O-Mediated Desulfurization

This protocol utilizes Di-tert-butyl dicarbonate (Boc₂O) as a desulfurizing agent.[4] It is superior to heavy metal methods (Hg, Pb) and avoids the strong odors associated with other reagents.

Mechanism:

-

Formation: Amine reacts with CS₂/Base to form the dithiocarbamate salt.[1][5][6][7]

-

Activation: The sulfur attacks Boc₂O, forming a mixed anhydride intermediate.

-

Elimination: Decomposition yields the isothiocyanate, COS, CO₂, and t-BuOH.

Materials:

-

Aryl amine (1.0 equiv)

-

Carbon disulfide (CS₂) (10.0 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)

-

Solvent: Ethanol or CH₂Cl₂

-

DMAP (3 mol% - Catalyst)

Step-by-Step Workflow:

-

Dithiocarbamate Formation: In a round-bottom flask, dissolve the aryl amine (e.g., aniline, 10 mmol) in Ethanol (20 mL). Add Et₃N (12 mmol) followed by dropwise addition of CS₂ (100 mmol).

-

Observation: A slight exotherm and precipitate formation (dithiocarbamate salt) is common.

-

Time: Stir at room temperature for 30 minutes.

-

-

Desulfurization: Cool the reaction mixture to 0°C. Add a solution of Boc₂O (10 mmol) and DMAP (0.3 mmol) in Ethanol (5 mL) dropwise.

-

Gas Evolution: Vigorous evolution of CO₂ and COS will occur. Ensure proper ventilation.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (disappearance of amine).

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in CH₂Cl₂, wash with 1M HCl (to remove unreacted amine/DMAP) and brine. Dry over Na₂SO₄.

-

Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc) if necessary. Most products are obtained in >90% purity without chromatography.

Part 3: Synthetic Utility & Heterocycle Construction[1][2][3][8]

AITCs are linchpins in heterocyclic chemistry. A classic application is the Hantzsch-type synthesis of 2-aminothiazoles, which are privileged scaffolds in kinase inhibitors.

Protocol 2: Synthesis of 2-Amino-4-Arylthiazoles

This reaction proceeds via the in situ formation of a thiourea followed by cyclization with an α-haloketone.

Materials:

-

Aryl Isothiocyanate (1.0 equiv)

-

Ammonia (aqueous or methanolic) or secondary amine (1.1 equiv)

-

α-Bromoacetophenone (Phenacyl bromide) (1.0 equiv)

-

Solvent: Ethanol

Step-by-Step Workflow:

-

Thiourea Generation: Dissolve the Aryl Isothiocyanate (5 mmol) in Ethanol (15 mL). Add ammonia (or amine) and stir at room temperature for 1 hour.

-

Checkpoint: Formation of the thiourea is usually quantitative and often precipitates.

-

-

Cyclization: Add α-Bromoacetophenone (5 mmol) directly to the thiourea suspension.

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Isolation: Cool the mixture. The hydrobromide salt of the thiazole often crystallizes. Neutralize with aqueous NaHCO₃ to liberate the free base.

-

Purification: Recrystallize from Ethanol/Water.

Pathway Visualization: Heterocycle Synthesis

The following diagram details the bifurcation of AITC reactivity into different heterocyclic systems based on the dinucleophile used.

Figure 2: Divergent synthesis of S,N-heterocycles from a common AITC precursor.

Part 4: Medicinal Chemistry & Bioconjugation[2][8][12]

Covalent Inhibition

In modern drug discovery, AITCs are explored as "warheads" for Targeted Covalent Inhibitors (TCIs). They react specifically with nucleophilic cysteine (thiol) or lysine (amine) residues within a protein's binding pocket.

-

Advantage: The reaction forms a stable thiocarbamate (with thiols) or thiourea (with amines) linkage, leading to irreversible inhibition and extended pharmacodynamics (residence time).

-

Tuning: The reactivity of the AITC warhead can be tuned by altering the electronics of the aryl ring. Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase electrophilicity, potentially increasing potency but also off-target toxicity.

Edman Degradation & FITC[2]

-

Edman Degradation: Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group of a peptide to form a cyclic phenylthiohydantoin derivative, cleaving the terminal amino acid without disrupting the rest of the peptide bond.[2]

-

FITC (Fluorescein Isothiocyanate): The standard for fluorescent labeling. The isothiocyanate group reacts with primary amines (Lysine side chains) on antibodies or proteins to form a stable thiourea linkage, enabling flow cytometry and immunofluorescence applications.

References

-

Munch, H., et al. (2008). "A New Efficient Synthesis of Isothiocyanates from Amines Using Di-tert-butyl Dicarbonate." Tetrahedron Letters, 49(19), 3117–3119. Link[5]

-

Sun, N., et al. (2012).[7] "A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions." Beilstein Journal of Organic Chemistry, 8, 61–70. Link

-

Li, Z., et al. (2013).[11][12] "A Facile and Efficient Synthesis of Isothiocyanates." Synthesis, 45(12), 1667–1674. Link

-

Somu, R. V., et al. (2006). "Synthesis and Evaluation of 2-Amino-4-Arylthiazoles as Biofilm Inhibitors." Journal of Medicinal Chemistry, 49(26), 7623–7624. Link

-

Gao, J., et al. (2023).[3][12] "Recent Advancement in Synthesis of Isothiocyanates." ChemRxiv, Preprint. Link

Sources

- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. cbijournal.com [cbijournal.com]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN [organic-chemistry.org]

- 9. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Isothiocyanate synthesis [organic-chemistry.org]

Methodological & Application

application of 4-Chloro-2-methylphenyl isothiocyanate in proteomics research

The following is a comprehensive Application Note and Protocol Guide for the use of 4-Chloro-2-methylphenyl isothiocyanate (CMPITC) in proteomics.

This guide synthesizes the compound's chemical properties as a substituted aryl isothiocyanate to define its two primary applications: (1) High-Resolution Amino Acid Analysis (AAA) and (2) Covalent Chemoproteomic Profiling .

Executive Summary

4-Chloro-2-methylphenyl isothiocyanate (CMPITC) is a specialized heterobifunctional reagent used in advanced proteomics. Structurally analogous to the classic Edman reagent (Phenyl isothiocyanate, PITC), CMPITC features a chloro- and methyl-substitution pattern that imparts enhanced lipophilicity and unique spectral properties .

These structural modifications solve two critical challenges in proteomics:

-

Chromatographic Resolution: It increases the retention of polar amino acids/peptides on Reverse-Phase (RP) columns compared to standard PITC, allowing for superior separation of complex mixtures.

-

Chemoproteomic Target Mapping: It serves as a "warhead" probe to covalently label nucleophilic residues (Cysteine thiols and Lysine amines) in active sites, facilitating the identification of drug targets via Mass Spectrometry.

Chemical Mechanism & Rationale[1]

The Derivatization Reaction (Edman-Type)

Like PITC, CMPITC reacts specifically with uncharged N-terminal

-

Step 1 (Coupling): The amine attacks the electrophilic carbon of the isothiocyanate group (

) at pH 8–9. -

Step 2 (Cyclization/Cleavage - Optional): Under acidic conditions (TFA), the N-terminal residue can be cleaved as a thiazolinone and converted to a stable thiohydantoin (for sequencing).

Why CMPITC over Standard PITC?

| Feature | Standard PITC | 4-Chloro-2-methylphenyl ITC (CMPITC) | Benefit of CMPITC |

| Lipophilicity | Moderate | High (due to -Cl and -CH | Increases retention of hydrophilic peptides on C18 columns. |

| Molecular Weight | 135.19 Da | 183.66 Da | Mass shift (+48 Da) moves analytes to cleaner m/z regions in MS. |

| Selectivity | General Amine | Tuned Electrophilicity | Substituents slightly deactivate the NCS group, potentially reducing side-reactions. |

Protocol A: High-Sensitivity Amino Acid Analysis (AAA) via LC-MS

For the quantification of free amino acids in biological fluids or protein hydrolysates.

Reagents & Preparation

-

Derivatization Buffer: 1.0 M Triethylamine (TEA) in acetonitrile:water (1:1).

-

CMPITC Reagent Solution: 20 mM 4-Chloro-2-methylphenyl isothiocyanate in acetonitrile (Freshly prepared).

-

Quenching Solution: 5% Acetic Acid.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Step-by-Step Workflow

-

Sample Preparation:

-

Lyophilize 10–50

L of protein hydrolysate or biological fluid in a 1.5 mL microcentrifuge tube. -

Resuspend residue in 20

L of Derivatization Buffer . Vortex and spin down.

-

-

Derivatization Reaction:

-

Add 20

L of CMPITC Reagent Solution . -

Incubate at 25°C for 20 minutes (Room Temp).

-

Note: The reaction is rapid; heating is generally unnecessary and may cause byproduct formation.

-

-

Drying & Reconstitution:

-

Evaporate the mixture to dryness using a vacuum concentrator (SpeedVac) to remove excess reagent and TEA.

-

Reconstitute the dried pellet in 100

L of Initial Mobile Phase (95% A / 5% B).

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

m). -

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: ESI-Positive Mode. Monitor for the specific [M+H]

of the CMPITC-amino acid conjugates.

-

Data Interpretation

The CMPITC-derivatized amino acids will elute later than PITC-derivatives. Use the specific mass shift (+183.66 Da - H) to identify the parent amino acid.

Protocol B: Chemoproteomic Profiling (Covalent Probe)

For identifying reactive cysteine/lysine residues in native proteomes (Target Discovery).

Principle

CMPITC acts as a covalent modifier. By treating cell lysates with CMPITC, reactive nucleophiles will be labeled. This is followed by digestion and MS analysis to map the modification site, often used to assess "ligandability" of a pocket.

Step-by-Step Workflow

-

Lysate Preparation:

-

Prepare 1 mg/mL protein lysate in PBS (pH 7.4). Avoid amine-based buffers (Tris) or thiols (DTT) which compete with the reagent.

-

-

Labeling:

-

Add CMPITC (from 100 mM DMSO stock) to a final concentration of 50–100

M . -

Incubate for 1 hour at 37°C with gentle agitation.

-

-

Cleanup & Digestion:

-

Precipitate proteins using cold acetone (-20°C, 4 volumes) to remove excess free probe.

-

Resuspend pellet in 50 mM Ammonium Bicarbonate.

-

Add Trypsin (1:50 ratio) and digest overnight at 37°C.

-

-

Mass Spectrometry (Shotgun Proteomics):

-

Analyze peptides via LC-MS/MS.

-

Database Search: Set "4-Chloro-2-methylphenyl thiocarbamoyl" as a Variable Modification on Lysine (K) and N-terminus (+183.01 Da) and Cysteine (C) (+183.01 Da).

-

Note: S-thiocarbamoylation (on Cysteine) is reversible under certain conditions; keep pH neutral during processing.

-

Visualizations

Reaction Mechanism & Workflow

The following diagram illustrates the dual pathway: Derivatization for Analysis vs. Proteome Labeling.

Caption: Dual workflow for CMPITC in metabolomics (Path A) and drug discovery (Path B).

Comparative Retention Logic

Visualizing why CMPITC is chosen over PITC for separating polar analytes.

Caption: Chromatographic advantage of CMPITC derivatives on Reverse Phase columns.

Troubleshooting & Critical Parameters

| Problem | Possible Cause | Solution |

| Low Yield | pH too low (< 7.0) | Ensure reaction buffer is pH 8.0–9.0 (use TEA or Carbonate). |

| Precipitation | Reagent insolubility | Dissolve CMPITC in pure Acetonitrile before adding to aqueous sample. |

| Multiple Peaks | S- vs N- acylation | S-acylation (on Cys) is unstable. Incubate at pH 9+ for longer to force N-acylation or treat with hydroxylamine to cleave S-esters. |

| Broad Peaks | Column Overload | Reduce reagent concentration; CMPITC is bulky and can saturate the column surface. |

References

-

Review of Isothiocyanate Proteomics: Mi, L., Xiao, Z., Veenstra, T. D., & Chung, F. L. (2011). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Proteome Research. Link

-

Mechanisms of ITC-Protein Interaction: Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link

-

General Edman Degradation Protocol (Basis for Protocol A): Smith, J. B. (2001). Peptide Sequencing by Edman Degradation. Encyclopedia of Life Sciences. Link

-

Synthesis of Aryl Isothiocyanates: Li, Z. Y., et al. (2013).[1] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Synthesis. Link

Sources

High-Throughput Solid-Phase Synthesis of N-Substituted Thioureas Utilizing 4-Chloro-2-methylphenyl Isothiocyanate

Executive Summary

This Application Note details the solid-phase organic synthesis (SPOS) of

The specific use of 4-Chloro-2-methylphenyl isothiocyanate introduces unique steric and electronic considerations. The ortho-methyl group imposes steric hindrance proximal to the reactive isothiocyanate carbon, requiring optimized coupling conditions compared to unhindered phenyl isothiocyanates. This guide provides a self-validating protocol designed to overcome these steric barriers, ensuring high purity and yield.

Strategic Considerations & Mechanism

The Pharmacophore

The thiourea moiety (

Mechanistic Insight

The synthesis proceeds via the nucleophilic addition of a resin-bound primary amine to the electrophilic carbon of the isothiocyanate.

Critical Variable: Steric Hindrance

Unlike unsubstituted phenyl isothiocyanate, the 4-Chloro-2-methylphenyl variant possesses a methyl group at the C2 position. This creates significant steric bulk around the electrophilic center (

-

Consequence: Reaction kinetics are slower.

-

Solution: This protocol utilizes 5 equivalents of the isothiocyanate (vs. the standard 3) and recommends mild heating (40°C) or extended reaction times to drive the reaction to completion.

Reaction Mechanism Diagram

Caption: Nucleophilic addition of the resin-bound amine to the sterically hindered isothiocyanate.

Materials & Equipment

Reagents

| Reagent | Specification | Role |

| Resin | Rink Amide MBHA (Loading: 0.5–0.7 mmol/g) | Solid support yielding C-terminal amides. |

| Building Block | 4-Chloro-2-methylphenyl isothiocyanate | Electrophilic scaffold.[2] |

| Fmoc-Amino Acids | Standard Fmoc-protected AA | Variable region of the library. |

| Deprotection | 20% Piperidine in DMF | Removes Fmoc group. |

| Coupling Solvent | Anhydrous DMF (Dimethylformamide) | High solubility for ITCs; promotes swelling. |

| Base | DIPEA (N,N-Diisopropylethylamine) | Ensures amine is free-based. |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H2O | Cleaves product from resin. |

Equipment

-

Polypropylene reaction vessels (syringes with frits).

-

Wrist-action shaker or orbital shaker.

-

Heating block (optional, for sterically difficult couplings).

-

Vacuum manifold for solvent filtration.

Experimental Protocol

Phase 1: Resin Preparation & Fmoc Deprotection

Objective: Expose the primary amine on the solid support.

-

Swelling: Place Rink Amide MBHA resin (100 mg, ~0.06 mmol) in a reaction vessel. Add DCM (3 mL) and shake for 30 mins. Drain. Repeat with DMF (3 mL) for 30 mins.

-

Deprotection: Add 20% Piperidine in DMF (3 mL). Shake for 5 minutes. Drain. Add fresh 20% Piperidine/DMF (3 mL) and shake for 20 minutes.

-

Washing: Drain and wash the resin thoroughly:

-

DMF (3 x 3 mL)

-

DCM (3 x 3 mL)

-

DMF (3 x 3 mL)

-

-

Validation (Kaiser Test): Take a few beads. Add 1 drop each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 2 mins.

-

Result: Beads should turn Dark Blue . This confirms free amines are present.

-

Phase 2: Thiourea Coupling

Objective: Couple the sterically hindered isothiocyanate.

-

Reagent Prep: Dissolve 4-Chloro-2-methylphenyl isothiocyanate (0.3 mmol, 5 equivalents ) in anhydrous DMF (2 mL).

-

Note: 5 equivalents are used to overcome the steric hindrance of the ortho-methyl group.

-

-

Coupling Reaction: Add the isothiocyanate solution to the resin.

-

Base Addition: Add DIPEA (0.6 mmol, 10 equivalents).

-

Why? While the reaction is neutral, DIPEA ensures the resin-bound amine remains unprotonated (free base), maintaining nucleophilicity.

-

-

Incubation: Shake at room temperature for 4–6 hours .

-

Optimization: If kinetics are slow, heat to 40°C for 2 hours.

-

-

Washing: Drain and wash resin:

-

DMF (5 x 3 mL) to remove excess isothiocyanate.

-

DCM (5 x 3 mL) to prepare for cleavage.

-

-

Validation (Kaiser Test - Critical):

-

Result: Beads must be Yellow/Colorless .

-

Troubleshooting: If beads are slightly blue, the steric bulk prevented complete reaction. Repeat the coupling step with fresh reagents and heat to 45°C.

-

Phase 3: Cleavage & Isolation

-

Cleavage Cocktail: Prepare 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% Water.

-

Reaction: Add 3 mL cocktail to the resin. Shake for 2 hours at room temperature.

-

Collection: Collect the filtrate in a glass vial. Wash resin with 1 mL TFA and combine.

-

Precipitation: Evaporate TFA under a stream of nitrogen to ~0.5 mL volume. Add cold diethyl ether (10 mL) to precipitate the crude thiourea. Centrifuge and decant ether.

Workflow Visualization

Caption: Step-by-step workflow for solid-phase thiourea synthesis with QC checkpoints.

Quality Control & Troubleshooting

Analytical Data Interpretation (LC-MS)

Upon cleavage, the 4-Chloro-2-methylphenyl thiourea derivative should be analyzed via LC-MS (ESI+).

-

Expected Mass Shift: Calculate the MW of your resin-bound amine. The addition of the isothiocyanate adds the mass of the reagent minus nothing (it is an addition reaction).

- (Mass of 4-Chloro-2-methylphenyl isothiocyanate).

-

Isotope Pattern: Look for the characteristic Chlorine isotope pattern (

). This confirms the incorporation of the specific building block.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Kaiser Test is Blue after Coupling | Incomplete reaction due to steric hindrance of the 2-methyl group. | Re-couple using 5 eq. of isothiocyanate at 45°C for 2 hours. |

| Low Yield | Hydrolysis of isothiocyanate (wet solvents). | Ensure DMF is anhydrous. Isothiocyanates can hydrolyze to amines in the presence of water. |

| Extra Peak (+16 Da) | Oxidation of the thiourea sulfur (rare). | Avoid prolonged exposure to air/oxidants during workup. |

References

-

Solid-Phase Synthesis of Thioureas

-

Maddani, M. R., & Prabhu, K. R. (2010).[3] Thiourea synthesis by thioacylation. Journal of Organic Chemistry.

-

Source:

-

-

Reactivity of Isothiocyanates

- Li, Z. Y., et al. (2013).

-

Source:

-

Kaiser Test Protocol

- Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry.

-

Source:

-

Thioureas in Drug Discovery

- Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

-

Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-methylphenyl Isothiocyanate by Chromatography

Welcome to the technical support center for the chromatographic purification of 4-Chloro-2-methylphenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to overcome common challenges encountered in the lab. Isothiocyanates are a valuable class of compounds, but their purification can be non-trivial due to their unique chemical properties.[1][2] This guide provides a self-validating framework to ensure a successful purification.

Compound Profile: 4-Chloro-2-methylphenyl Isothiocyanate

Understanding the physicochemical properties of your target molecule is the first step in developing a robust purification strategy.

| Property | Value | Source |

| CAS Number | 23165-53-9 | [3] |

| Molecular Formula | C₈H₆ClNS | [3] |

| Molecular Weight | 183.66 g/mol | [3] |

| Physical Form | Varies (often a liquid or low-melting solid) | [4] |

| Key Reactivity | The isothiocyanate (-N=C=S) group is an electrophile, susceptible to reaction with nucleophiles (e.g., water, amines, thiols). |

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and issues encountered during the chromatographic purification of 4-Chloro-2-methylphenyl isothiocyanate.

Section 1: Pre-Purification and Method Development

Q1: My crude sample is a dark oil. What are the likely impurities from a typical synthesis?

A1: The most common synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline (4-chloro-2-methylaniline) with a thiocarbonyl source like carbon disulfide or thiophosgene.[5] Based on this, your primary impurities are likely:

-

Unreacted 4-chloro-2-methylaniline: A basic compound that can often be removed with an acidic wash (e.g., dilute HCl) during workup, prior to chromatography.[6]

-

Thiourea byproducts: Symmetrically or asymmetrically substituted thioureas can form, especially if the reaction conditions are not optimized. These are typically more polar than the target isothiocyanate.

-

Dithiocarbamate salts: If the intermediate dithiocarbamate salt is not fully converted, it may persist as a polar, often colored, impurity.[5]

-

Solvent and Reagents: Residual solvents or excess reagents from the synthesis.

Q2: How do I choose the right chromatography technique? Flash chromatography or preparative HPLC?

A2: The choice depends on the scale of your purification, the difficulty of the separation, and the required purity. Use the following decision tree to guide your choice.

-

Flash Chromatography (Normal-Phase): This is the workhorse for routine purifications (>50 mg). It's fast, economical, and ideal when the polarity difference between your product and impurities is significant.

-

Preparative HPLC (Typically Reversed-Phase): This technique offers higher resolution for difficult separations where impurities are very close in polarity to the product. It is also suitable for smaller sample quantities. However, be aware that many isothiocyanates have poor solubility in the aqueous mobile phases common in reversed-phase HPLC, which can lead to precipitation and low recovery.[7][8]

Q3: Is 4-Chloro-2-methylphenyl isothiocyanate stable on silica gel?

A3: This is a critical question. The isothiocyanate functional group can be sensitive. Silica gel is acidic and can potentially catalyze the hydrolysis of the isothiocyanate to the corresponding amine if water is present in the mobile phase, or promote other decomposition pathways.[9]

Pro-Tip (Self-Validation): Before committing your entire batch to a column, test the compound's stability. Spot your crude material on a TLC plate, and then spot it again in the same location 30-60 minutes later. Develop the plate. If you see a new spot appear at the origin (baseline) or significant streaking from the original spot, your compound may be degrading on the silica.[9]

If instability is observed, consider:

-

Deactivating the Silica: Use silica gel that has been treated with a base, such as triethylamine (typically 0.5-1% in the mobile phase), to neutralize acidic sites.

-

Using an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.[9]

-

Minimizing Contact Time: Run the column as quickly as possible (hence, "flash" chromatography). Do not let the compound sit on the column for extended periods.

Section 2: Troubleshooting During the Run

Q4: I can't see my compound on the TLC plate using a UV lamp. How can I visualize it?

A4: While the phenyl ring in 4-Chloro-2-methylphenyl isothiocyanate should be UV-active (254 nm), its response might be weak. If you cannot see it, use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing isothiocyanates, which are readily oxidized. The compound will appear as a yellow/orange spot on a purple background.

Q5: My compound is not coming off the column, even with a highly polar solvent system.

A5: This frustrating situation usually points to one of three causes:[9]

-

Decomposition: The compound has degraded on the column into very polar baseline material. This is likely if you observed instability during your initial TLC test.

-

Incorrect Solvent System: You may have made an error in preparing your mobile phase. Double-check your solvent bottles to ensure you haven't confused, for example, hexane with dichloromethane.

-

Irreversible Adsorption: The compound may have reacted with or is irreversibly bound to the stationary phase. This is less common but possible.

Q6: I'm getting very poor separation (streaking or overlapping bands). What's wrong?

A6: Poor separation is a classic chromatography problem. Here's a checklist to diagnose the issue:

-

Overloading: You have loaded too much crude material onto the column. A general rule is to load 1-5% of the silica gel weight (e.g., 1-5 g of crude material for 100 g of silica).

-

Poor Sample Loading Technique: If the initial band of your sample is too wide, separation will be compromised. See Protocol 2 for the recommended "dry loading" technique, which produces sharp bands.[10]

-

Incorrect Mobile Phase: Your chosen solvent system may not be optimal. If the Rf of your compound on TLC is > 0.4, it will elute too quickly, leading to poor separation from non-polar impurities. Aim for an Rf between 0.2 and 0.35 for the best results.

-

Cracked or Channeled Column: The silica gel bed was not packed properly. Ensure you pack the column with care to create a uniform, homogenous bed.

Q7: My final yield is very low. Where did my product go?

A7: Low recovery is a common and complex problem. Use this flowchart to trace the potential cause.

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

Objective: To determine the optimal mobile phase for flash column chromatography. The ideal system will give the target compound an Rf value of approximately 0.2-0.35.

Materials:

-

Crude 4-Chloro-2-methylphenyl isothiocyanate

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing chambers

-

Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

-

Visualization: UV lamp (254 nm) and/or KMnO₄ stain

Procedure:

-

Prepare a dilute solution of your crude material in a volatile solvent like DCM.

-

Using a capillary tube, spot the solution on the baseline of three separate TLC plates.

-

Prepare three different solvent systems of varying polarity in your developing chambers. A good starting point is:

-

System A (Low Polarity): 95:5 Hexanes:EtOAc

-

System B (Medium Polarity): 90:10 Hexanes:EtOAc

-

System C (Higher Polarity): 80:20 Hexanes:EtOAc

-

-

Place one TLC plate in each chamber and allow the solvent front to travel to ~1 cm from the top.

-

Remove the plates, mark the solvent front, and allow them to dry completely.

-

Visualize the spots under a UV lamp and circle them. Then, dip the plates in KMnO₄ stain to visualize any UV-inactive components.

-

Calculate the Rf value for your target compound in each system (Rf = distance traveled by spot / distance traveled by solvent front).

-

Choose the solvent system that places your target compound at an Rf of ~0.2-0.35 while providing the maximum possible separation from all impurities.

Protocol 2: Purification by Flash Column Chromatography (Dry Loading)

Objective: To purify gram-scale quantities of 4-Chloro-2-methylphenyl isothiocyanate.

Materials:

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Sand

-

Crude product

-

Celite or a small amount of silica gel (for dry loading)

-

Optimal mobile phase as determined by TLC

-

Fraction collection tubes

Procedure:

-

Column Packing:

-

Secure the column vertically. Add a small plug of cotton or glass wool, followed by a ~1 cm layer of sand.

-

Fill the column with the chosen mobile phase.

-

In a separate beaker, create a slurry of silica gel in the mobile phase. Pour this slurry into the column.

-

Gently tap the column to dislodge air bubbles and encourage even packing. Use air pressure to push the solvent through until the solvent level meets the top of the silica bed.[10] Do not let the column run dry.

-

Add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

-

-

Sample Preparation (Dry Loading):

-

Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).

-

Add 2-3 times the weight of the crude product in Celite or silica gel (e.g., 2-3 g).[10]

-

Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. This is your dry-loaded sample.[10]

-

-

Column Running:

-

Carefully add the dry-loaded sample to the top of the prepared column, creating an even layer.

-

Gently add the mobile phase, taking care not to disturb the layers.

-

Apply positive pressure (using a pump or house air) to the top of the column to force the solvent through at a steady, fast drip rate (a "flash" rate).

-

Begin collecting fractions immediately.

-

Monitor the elution of your compound by spotting fractions onto a TLC plate and checking under UV/with stain.

-

-

Fraction Analysis and Product Isolation:

-

Once the chromatography is complete, analyze all fractions by TLC.

-

Combine the fractions that contain your pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator. Caution: Isothiocyanates can be volatile. Use a moderate temperature (e.g., 30°C) and pressure to avoid product loss.[10]

-

Place the resulting purified product under high vacuum to remove any residual solvent.

-

References

- CN102229551B - A kind of preparation method of isothiocyanate - Google Patents.

- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163.

-

Jang, Y. J., & Kim, J. (2018). Synthesis of Isothiocyanates: An Update. Molecules, 23(7), 1826. Available at: [Link]

-

Kyriakoudi, A., & Tsimidou, M. Z. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(16), 4949. Available at: [Link]

-

Ciska, E., & Drabińska, N. (2013). Simultaneous Determination of Various Isothiocyanates by RP-LC Following Precolumn Derivatization with Mercaptoethanol. Journal of agricultural and food chemistry, 61(4), 778–784. Available at: [Link]

-

Wilson, M., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(14), 1820-1826. Available at: [Link]

-

Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables - MDPI. Available at: [Link]

-

Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Available at: [Link]

-

Purification of 4-Methylthio-3-butenyl isothiocyanate the Pungent Principle in Radish Roots by RP-HPLC - ResearchGate. Available at: [Link]

-

Isothiocyanic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]

-

Nowak, K., Szpot, P., & Zawadzki, M. (2020). The Stability of 4-Chloromethcathinone in Blood and Vitreous Humor. Journal of forensic sciences, 65(5), 1784–1790. Available at: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. Available at: [Link]

-

On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets - PubMed. Available at: [Link]

-

General procedure for the synthesis of isothiocyanates - The Royal Society of Chemistry. Available at: [Link]

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits - MDPI. Available at: [Link]

Sources

- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. 2-Methylphenyl isothiocyanate for synthesis 614-69-7 [sigmaaldrich.com]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Purification [chem.rochester.edu]

- 10. orgsyn.org [orgsyn.org]

troubleshooting low reactivity of 4-Chloro-2-methylphenyl isothiocyanate with sterically hindered amines

Topic: Reactivity of 4-Chloro-2-methylphenyl Isothiocyanate with Hindered Amines

Status: Active Ticket Priority: High (Synthetic Bottleneck) Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering a classic "steric wall" scenario. While the 4-chloro substituent electronically activates the isothiocyanate (ITC) (-I effect), the 2-methyl group exerts a dominant steric penalty. When coupled with a sterically hindered amine (e.g., tert-butylamine, diisopropylamine, or ortho-substituted anilines), the trajectory of nucleophilic attack (Bürgi-Dunitz angle) is physically blocked.

This guide moves beyond standard protocols to provide high-energy and catalytic solutions required to overcome this specific activation barrier.

Module 1: Diagnostic & Mechanism

Q: Why is my reaction stalling despite the electron-withdrawing chlorine?

A: The reaction kinetics of isothiocyanates are governed by the nucleophilic attack on the central carbon. In your specific reagent, the ortho-methyl group creates a "kinetic shield."

-

The Electronic False Positive: The 4-Cl group pulls electron density, theoretically making the central carbon more electrophilic.

-

The Steric Reality: The transition state for thiourea formation is highly ordered. The 2-methyl group clashes with the alkyl groups of your incoming hindered amine, destabilizing the transition state and dramatically raising the activation energy (

).

Visualizing the Steric Clash:

Caption: The 2-methyl substituent creates a steric clash in the transition state, significantly retarding the rate of nucleophilic addition.

Module 2: Solvent & Thermodynamic Optimization

Q: I am using DCM/THF at room temperature. Is this sufficient?

A: Likely not. Standard non-polar or low-boiling solvents are insufficient for this specific steric mismatch. You need to stabilize the polar transition state and increase thermal energy.

Protocol Adjustment: Switch to Polar Aprotic Solvents with high dielectric constants. The intermediate in thiourea formation is often zwitterionic; polar solvents stabilize this charge separation, lowering the energy of the intermediate.

| Solvent | Boiling Point (°C) | Dielectric Constant ( | Suitability |

| DCM | 40 | 8.9 | Poor. Too volatile, poor charge stabilization. |

| THF | 66 | 7.5 | Fair. Good solubility, but low boiling point limits thermal acceleration. |

| Acetonitrile | 82 | 37.5 | Good. Higher temp, good polarity. |

| DMF/DMSO | 153 / 189 | 36.7 / 46.7 | Excellent. High thermal ceiling and optimal stabilization of zwitterions. |

Recommended Workflow:

-

Dissolve 4-Chloro-2-methylphenyl ITC (1.0 equiv) and Amine (1.2 equiv) in DMF (0.5 M concentration).

-

Heat to 80–100 °C for 12–24 hours.

-

Note: If the amine is volatile, use a sealed pressure tube.

Module 3: Catalytic Acceleration (The DMAP Route)

Q: Heat alone isn't working. Can I catalyze the addition?

A: Yes. Nucleophilic catalysis is highly effective here. 4-Dimethylaminopyridine (DMAP) acts as a "transfer agent."

Mechanism: DMAP is less hindered and more nucleophilic than your substrate amine. It attacks the isothiocyanate first to form a reactive N-acylpyridinium-type species. This intermediate is highly activated and less sterically discriminating, allowing your hindered amine to displace the DMAP.

Protocol:

-

Solvent: Acetonitrile or Toluene (if reflux required).

-

Reagents: ITC (1.0 equiv), Hindered Amine (1.1 equiv).

-

Catalyst: Add DMAP (10–20 mol%) .

-

Conditions: Reflux (80–110 °C).

Why this works:

Module 4: The "Nuclear Option" (Anionic Activation)

Q: My amine is extremely hindered (e.g., 2,6-diisopropylaniline). Nothing is reacting.

A: You must switch from a neutral nucleophile to an anionic nucleophile . Deprotonating the amine creates a metal amide, which is orders of magnitude more nucleophilic and can overcome the steric barrier through sheer electronic force.

Safety Warning: This protocol requires anhydrous conditions and generates hydrogen gas.

Protocol:

-

Setup: Flame-dried flask, Argon/Nitrogen atmosphere.

-

Deprotonation:

-

Dissolve the hindered amine (1.1 equiv) in anhydrous THF .

-

Cool to 0 °C.

-

Add NaH (60% dispersion, 1.2 equiv) or LiHMDS (1.2 equiv) .

-

Stir 30 mins at 0 °C

RT. Evolution of

-

-

Addition:

-

Add 4-Chloro-2-methylphenyl ITC (1.0 equiv) dropwise (neat or in minimal THF).

-

-

Reaction:

-

Allow to warm to RT or heat to 60 °C if necessary.

-

-

Quench:

-

Carefully quench with dilute HCl or saturated

.

-

Troubleshooting Decision Tree

Caption: Step-by-step escalation logic for troubleshooting hindered thiourea synthesis.

References

-

Mechanistic Insight:Ortho-substitution on aryl isothiocyanates significantly reduces reaction rates due to steric blocking of the electrophilic carbon.

-

Source: Satchell, D. P. N., & Satchell, R. S. (1975). "The Chemistry of Isothiocyanates." Chemical Society Reviews. Link

-

-

Catalytic Protocol: Use of DMAP as a nucleophilic catalyst for isothiocyan

-

Source: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews. Link

-

-

Anionic Activation: Deprotonation of hindered amines to enhance nucleophilicity in thiourea synthesis.

-

Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter: Nucleophilic Addition to Heterocumulenes). Link

-

Technical Support Guide: Removal of Unreacted 4-Chloro-2-methylphenyl Isothiocyanate

Executive Summary & Chemical Profile[1][2]

The Challenge: 4-Chloro-2-methylphenyl isothiocyanate is a lipophilic, electrophilic reagent often used to synthesize thioureas and heterocycles. Due to its non-polar nature (phenyl ring + chloro/methyl substituents), it frequently co-elutes with desired products during standard flash chromatography. Furthermore, its lachrymatory and toxic nature necessitates complete removal before biological testing.

Chemical Profile:

-

Reactivity: Electrophilic (reacts with nucleophiles, especially amines).

-

Physical State: Typically a pale yellow oil or low-melting solid.

-

Solubility: Highly soluble in DCM, EtOAc, Toluene; insoluble in water.

-

Chromatographic Behavior: High

(non-polar) in standard organic solvents.

Method A: Polymer-Supported Scavenging (Recommended)

Best For: High-throughput synthesis, medicinal chemistry scales (<10g), and avoiding aqueous workup.

Mechanism: The most efficient removal method utilizes a polymer-supported amine scavenger (e.g., PS-Trisamine or Aminomethyl polystyrene). The resin's nucleophilic amine attacks the electrophilic isothiocyanate carbon, forming a resin-bound thiourea. Because the impurity is now covalently tethered to the solid bead, it can be removed via simple filtration.

Protocol:

-

Calculate Equivalents: Determine the theoretical excess of isothiocyanate remaining. Use 3–4 equivalents of scavenger resin relative to the excess isothiocyanate.

-

Solvent Selection: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; MeOH is poor).

-

Incubation: Add the resin to the reaction mixture. Agitate (do not stir with a magnetic bar, which grinds the beads) for 1–4 hours at room temperature.

-

Tip: If the reaction is slow, add a catalytic amount of triethylamine (TEA) or warm to 40°C.

-

-

Filtration: Filter the mixture through a fritted cartridge or Celite pad.

-

Rinse: Wash the resin cake with DCM/THF to recover any trapped product.

-

Result: The filtrate contains the product; the isothiocyanate remains on the filter.

Visualization: Scavenging Workflow

Caption: Workflow for removing electrophilic isothiocyanates using solid-phase amine scavengers.

Method B: Chemical Quenching (Solution Phase)

Best For: Large-scale reactions (>10g) or when scavenger resins are unavailable.

Concept:

Convert the lipophilic isothiocyanate into a highly polar or ionizable species that can be separated via liquid-liquid extraction (LLE) or that has a drastically different

Protocol:

-

Quenching Agent: Add N,N-Dimethylamine (solution in THF) or Morpholine (1.5 – 2 equivalents relative to excess isothiocyanate).

-

Reaction: Stir for 30–60 minutes. The isothiocyanate converts to a urea/thiourea derivative.[1][2]

-

Reaction:R-NCS + HN(Me)2 -> R-NH-CS-N(Me)2

-

-

Workup Strategy (Choose based on Product Nature):

-

Scenario 1: Your Product is Neutral/Lipophilic.

-

The quench byproduct (urea) is more polar.

-

Perform a flash column; the byproduct will elute significantly later than the unreacted isothiocyanate would have.

-

-

Scenario 2: Your Product is Basic (e.g., contains amines).

-

Use a carboxylic acid-functionalized quench (e.g., Glycine) in the presence of base. The byproduct becomes an acid salt, extractable into the aqueous basic layer, leaving your basic product in the organic layer.

-

-

Method C: Chromatographic Purification

Best For: Final polishing or difficult separations.

Technical Insight: Aryl isothiocyanates like 4-Chloro-2-methylphenyl isothiocyanate are non-polar . On silica gel using Hexane/EtOAc gradients:

-

Isothiocyanate: High

(elutes near the solvent front). -

Thiourea Product: Lower

(elutes later due to H-bonding capability).

Warning: Do not rely solely on UV detection at 254 nm. Isothiocyanates have distinct absorbance but can be missed if the concentration is low. Use a stain (e.g., KMnO4 or Iodine) to visualize the lipophilic spot near the solvent front.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Resin scavenging is incomplete after 4 hours. | Steric hindrance or solvent mismatch. | 1. Switch solvent to THF or DCM (better swelling).2. Heat to 40°C.3. Add 5% DIEA to catalyze the nucleophilic attack. |

| Impurity co-elutes with product on TLC. | Product is too non-polar. | 1. Use Method B (Quench with Morpholine) to shift the impurity's polarity drastically.2. Switch stationary phase to C18 (Reverse Phase). |

| New spot appears after workup. | Hydrolysis of isothiocyanate. | Isothiocyanates can slowly hydrolyze to amines. Ensure all ITC is removed before extended aqueous exposure. |

| Lachrymatory effect persists after workup. | Trace ITC remains. | STOP. Do not rotovap to dryness outside a hood. Treat the organic layer with PS-Trisamine immediately. |

Decision Matrix

Use this logic flow to select the optimal purification strategy for your specific scenario.

Caption: Decision matrix for selecting the appropriate isothiocyanate removal strategy.

Safety & Handling (Critical)

-

Lachrymator: 4-Chloro-2-methylphenyl isothiocyanate is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood.

-

Sensitizer: Isothiocyanates are skin sensitizers.[3] Double-glove (Nitrile) and change gloves immediately upon splash contact.

-

Disposal: Quench all waste streams containing this compound with dilute ammonia or hydroxide solution before disposal to destroy the electrophilic NCS group.

References

-

Biotage. (n.d.). Removal of Excess Isothiocyanates using Isolute Si-Trisamine. Retrieved from

-

Sigma-Aldrich. (2024).[4] 4-Chloro-2-methylphenyl isothiocyanate Product Specification and Safety Data Sheet. Retrieved from [5]

- Flynn, D. L., et al. (1997). Polymer-assisted solution phase chemical library synthesis. Journal of the American Chemical Society, 119(21), 4874-4881.

-

ChemicalBook. (2024). 4-Methylphenyl isothiocyanate Properties and Reactions. Retrieved from

-

Santa Cruz Biotechnology. (2024). 4-Chloro-2-methylphenyl isothiocyanate Data Sheet. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 4-Chloro-2-methylthiopyrimidine 98 49844-90-8 [sigmaaldrich.com]

- 5. 4-Chloro-2-methylthiopyrimidine 98 49844-90-8 [sigmaaldrich.com]

Technical Support Center: Synthesis of Unsymmetrical Thioureas from 4-Chloro-2-methylphenyl Isothiocyanate